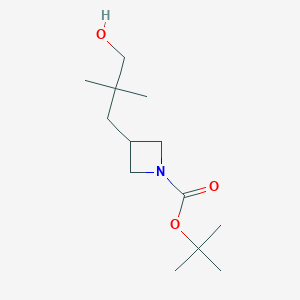
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride is a fluorinated organic compound with the molecular formula C5H10ClF2N This compound is characterized by the presence of a cyclobutane ring substituted with fluorine and fluoromethyl groups, and an amine group in the hydrochloride form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride typically involves the introduction of fluorine atoms into the cyclobutane ring. One common method is the fluorination of cyclobutanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the cyclobutane ring, followed by selective fluorination and amination steps. The final product is then converted to its hydrochloride salt form to enhance stability and solubility.
化学反応の分析
Types of Reactions
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of alkyl-substituted cyclobutane derivatives.
Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.
科学的研究の応用
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms while providing enhanced metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
3-Fluoro-3-(chloromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
3-Fluoro-3-(fluoromethyl)cyclobutan-1-aminehydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H10ClF2N |
|---|---|
分子量 |
157.59 g/mol |
IUPAC名 |
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-4(8)2-5;/h4H,1-3,8H2;1H |
InChIキー |
IECHRBLHWGYEIG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CF)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
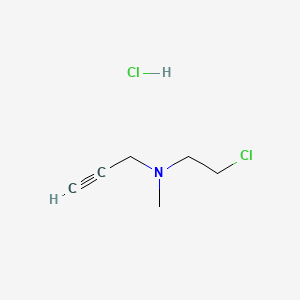
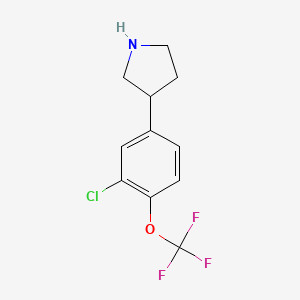
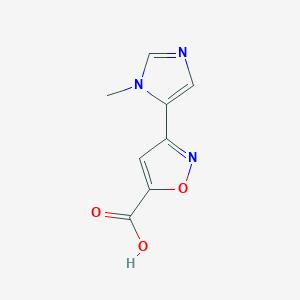
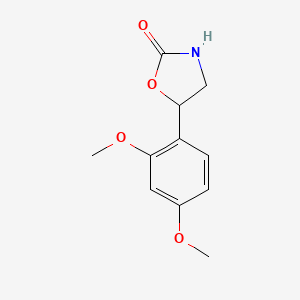

amine](/img/structure/B13594783.png)



